4-Chloro-3-(4-ethoxybenzyl)phenol is an organic compound with the molecular formula and a molecular weight of 262.73 g/mol. This phenolic compound is characterized by the presence of a chlorine atom and an ethoxybenzyl group, making it a significant structure in various chemical applications. It typically has a purity of around 95% and is utilized in research settings for its ability to form metal complexes and participate in nucleophilic aromatic substitution reactions .
4-Chloro-3-(4-ethoxybenzyl)phenol falls under the category of phenolic compounds, which are known for their diverse biological activities and applications in pharmaceuticals, agriculture, and material science. Its classification as a chlorinated phenol also indicates potential uses in synthesis and chemical reactions involving nucleophiles .
The synthesis of 4-Chloro-3-(4-ethoxybenzyl)phenol can be achieved through various methods, predominantly involving Friedel-Crafts alkylation or nucleophilic substitution reactions. A common synthetic route includes the reaction of 4-ethoxybenzyl chloride with 3-chlorophenol in the presence of a base such as potassium carbonate.
The molecular structure of 4-Chloro-3-(4-ethoxybenzyl)phenol can be represented using its canonical SMILES notation: CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)O)Cl
. The structure features:
4-Chloro-3-(4-ethoxybenzyl)phenol participates in several chemical reactions, including:
The reactivity of this compound is primarily influenced by the electron-withdrawing nature of the chlorine atom, which enhances its electrophilicity, making it susceptible to nucleophilic attacks .
The mechanism by which 4-Chloro-3-(4-ethoxybenzyl)phenol exerts its chemical effects involves several steps:
Phenolic compounds are known to participate in various biochemical pathways, including free radical scavenging and enzymatic reactions, contributing to their pharmacological activities .
Relevant data confirms that its physical properties make it suitable for various applications in organic synthesis .
4-Chloro-3-(4-ethoxybenzyl)phenol has several scientific uses:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4